molecular formula C19H21NO4 B14154347 phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate CAS No. 850738-81-7

phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate

Cat. No.: B14154347
CAS No.: 850738-81-7
M. Wt: 327.4 g/mol
InChI Key: NFKOLNPPIVQWSG-UHFFFAOYSA-N
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Description

Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a phenyl group, a dimethoxyphenyl moiety, and a prop-2-enyl group attached to a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate typically involves the reaction of phenyl isocyanate with N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The phenyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl or dimethoxyphenyl derivatives.

Scientific Research Applications

Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl N-[(3,4-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate
  • Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-ethylcarbamate
  • Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-propylcarbamate

Uniqueness

Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

850738-81-7

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate

InChI

InChI=1S/C19H21NO4/c1-4-13-20(19(21)24-16-10-6-5-7-11-16)14-15-9-8-12-17(22-2)18(15)23-3/h4-12H,1,13-14H2,2-3H3

InChI Key

NFKOLNPPIVQWSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CN(CC=C)C(=O)OC2=CC=CC=C2

solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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